molecular formula C63H114Br6O9 B12779549 Octadecanoic acid, 9,10-dibromo-, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester CAS No. 67845-41-4

Octadecanoic acid, 9,10-dibromo-, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester

Cat. No.: B12779549
CAS No.: 67845-41-4
M. Wt: 1495.0 g/mol
InChI Key: AXCIDWKITJTKFF-UHFFFAOYSA-N
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Description

Octadecanoic acid, 9,10-dibromo-, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester is a structurally complex fatty acid derivative. The core structure includes a brominated octadecanoic acid backbone (C18 chain with bromine at positions 9 and 10) esterified to a tris(methylene) group linked to a dihydro-4-hydroxy-5-(hydroxymethyl)pyran moiety. This combination introduces unique steric and electronic properties compared to simpler octadecanoic acid esters. The bromination likely enhances its reactivity and bioactivity, while the pyran ring contributes to solubility and molecular interactions .

Properties

CAS No.

67845-41-4

Molecular Formula

C63H114Br6O9

Molecular Weight

1495.0 g/mol

IUPAC Name

[5,5-bis(9,10-dibromooctadecanoyloxymethyl)-4-hydroxy-3-(hydroxymethyl)oxan-3-yl]methyl 9,10-dibromooctadecanoate

InChI

InChI=1S/C63H114Br6O9/c1-4-7-10-13-19-28-37-52(64)55(67)40-31-22-16-25-34-43-58(71)76-49-62(46-70)47-75-48-63(61(62)74,50-77-59(72)44-35-26-17-23-32-41-56(68)53(65)38-29-20-14-11-8-5-2)51-78-60(73)45-36-27-18-24-33-42-57(69)54(66)39-30-21-15-12-9-6-3/h52-57,61,70,74H,4-51H2,1-3H3

InChI Key

AXCIDWKITJTKFF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(CCCCCCCC(=O)OCC1(COCC(C1O)(COC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)COC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br)CO)Br)Br

Origin of Product

United States

Biological Activity

Octadecanoic acid, 9,10-dibromo-, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene) ester is a complex organic compound with significant biological potential due to its unique structural features. The presence of bromine atoms at the 9 and 10 positions of the octadecanoic acid backbone enhances its chemical reactivity and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C31H53Br2O4C_{31}H_{53}Br_2O_4, with a molecular weight of approximately 613.06 g/mol. The structure includes a long-chain fatty acid backbone and multiple functional groups that contribute to its biological properties.

Property Value
Molecular FormulaC31H53Br2O4C_{31}H_{53}Br_2O_4
Molecular Weight613.06 g/mol
Functional GroupsBromine, Hydroxy, Ester

Mechanisms of Biological Activity

The biological activity of octadecanoic acid derivatives often stems from their ability to interact with various biological targets:

  • Antimicrobial Activity : Compounds similar to octadecanoic acid have demonstrated antimicrobial properties. The bromine substituents may enhance the compound's ability to disrupt microbial cell membranes.
  • Antioxidant Effects : Research indicates that fatty acids can exhibit antioxidant activity, potentially reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Some studies suggest that octadecanoic acid derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study explored the antimicrobial properties of brominated fatty acids, including those structurally related to octadecanoic acid. Results indicated significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism was attributed to membrane disruption caused by the lipophilic nature of the compound.
  • Cytotoxicity in Cancer Cells : In vitro studies have shown that octadecanoic acid derivatives can induce apoptosis in cancer cell lines. The presence of bromine atoms appears to enhance cytotoxic effects by increasing cellular uptake and disrupting mitochondrial function .
  • Inflammation Modulation : Research has demonstrated that octadecanoic acid derivatives can inhibit pro-inflammatory cytokines in macrophages. This suggests potential use in managing chronic inflammatory conditions .

Comparative Analysis with Related Compounds

The biological activities of octadecanoic acid derivatives can be compared with other structurally related compounds:

Compound Name Structure Characteristics Biological Activity
Octadecanoic AcidSaturated fatty acidWidely used in food and cosmetics
9-Bromostearic AcidBrominated at position 9Exhibits antimicrobial activity
10-Bromostearic AcidBrominated at position 10Potential use in pharmaceuticals
12-Hydroxystearic AcidHydroxylated fatty acidUsed as an emulsifier and surfactant

Scientific Research Applications

Pharmaceutical Applications

Octadecanoic acid derivatives have been studied for their potential therapeutic effects. The brominated modifications enhance biological activities such as:

  • Antimicrobial Properties : Similar compounds exhibit significant antimicrobial activity, making them candidates for developing new antibiotics.
  • Anticancer Activity : Research indicates that derivatives can inhibit cancer cell proliferation. For instance, brominated fatty acids have shown promise in targeting breast cancer cells through specific biochemical pathways.

Case Study: Anticancer Activity

A study on brominated fatty acids demonstrated that octadecanoic acid derivatives could induce apoptosis in cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Material Science Applications

The unique properties of octadecanoic acid, 9,10-dibromo-, allow it to be utilized in material science:

  • Surfactants and Emulsifiers : The compound can serve as an effective surfactant in formulations due to its amphiphilic nature.
  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.

Data Table: Material Properties Comparison

PropertyOctadecanoic Acid DerivativeConventional Surfactants
Surface Tension ReductionModerateHigh
BiodegradabilityHighVariable
Thermal StabilityEnhancedLow

Biochemical Research Applications

In biochemistry, octadecanoic acid derivatives are studied for their interactions with biological membranes:

  • Membrane Fluidity Modulation : The presence of bromine atoms alters the fluidity of lipid bilayers, which can affect membrane protein function.
  • Drug Delivery Systems : Modified fatty acids can be used to create liposomes or micelles for targeted drug delivery.

Case Study: Membrane Interaction Studies

Research has shown that octadecanoic acid derivatives can modulate the permeability of cellular membranes, potentially enhancing the delivery of therapeutic agents.

Synthesis and Chemical Reactivity

The synthesis of octadecanoic acid, 9,10-dibromo-, typically involves halogenation processes or modifications of existing fatty acids. Its chemical reactivity is characterized by:

  • Nucleophilic Substitution Reactions : The bromine substituents allow for further chemical modifications.
  • Esterification Reactions : The hydroxyl groups facilitate the formation of esters with various alcohols.

Synthesis Methods Overview

MethodDescription
HalogenationIntroduction of bromine via radical mechanisms
EsterificationReaction with alcohols to form esters
Nucleophilic SubstitutionReacting with nucleophiles to create new compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally and functionally related octadecanoic acid esters, focusing on molecular properties, substituents, and biological activities.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Notable Properties
Target Compound Not explicitly stated ~456 (estimated*) 9,10-dibromo; pyran ring with hydroxy groups Likely higher polarity due to hydroxyl and bromine groups
Octadecanoic acid, methyl ester C19H38O2 298 Methyl ester MP: 39.1°C; BP: 443°C; soluble in ether, chloroform
Octadecanoic acid, cyclohexyl ester C24H46O2 366.62 Cyclohexyl ester Reported melting point data unavailable
Octadecanoic acid, 9,10-dibromo-, methyl ester C19H36Br2O2 456.296 9,10-dibromo; methyl ester Halogenated; potential enhanced bioactivity
Octadecanoic acid, hexyl ester C24H48O2 368.64 Hexyl ester Major component in wild plant extracts
Octadecanoic acid, octyl ester C26H52O2 396.69 Octyl ester Higher lipophilicity; shared in wild and micropropagated plants

*Estimated based on similar brominated esters (e.g., ).

Functional Group Impact on Properties

  • Pyran Ring : Enhances solubility in polar solvents and may facilitate hydrogen bonding .
  • Ester Chain Length : Longer alkyl chains (e.g., hexyl, octyl) increase lipophilicity, favoring membrane interactions .

Preparation Methods

Synthesis of 9,10-Dibromooctadecanoic Acid

The initial step is the preparation of the dibrominated fatty acid, which is critical for the final ester synthesis.

  • Starting Material: Oleic acid or stearic acid derivatives are commonly used as precursors.
  • Bromination Reaction: The 9,10-dibromination is typically achieved by the addition of bromine (Br2) across the double bond of oleic acid or by direct bromination of stearic acid derivatives under controlled conditions.
  • Reaction Conditions: The bromination is carried out in an inert solvent such as carbon tetrachloride or chloroform at low temperatures to avoid side reactions and over-bromination.
  • Purification: The dibrominated acid is purified by recrystallization or chromatography to remove unreacted starting materials and side products.
Step Reagents/Conditions Outcome Notes
Bromination Br2, CCl4, 0–5°C 9,10-Dibromooctadecanoic acid Controlled addition to avoid polybromination
Purification Recrystallization or chromatography Pure dibromo acid Essential for high yield in esterification

Preparation of the Triol Esterifying Agent

  • The triol moiety, (dihydro-4-hydroxy-5-(hydroxymethyl)-2H-pyran-3,3,5(4H)-triyl)tris(methylene), is a sugar-like polyhydroxy compound.
  • It can be synthesized or isolated from carbohydrate derivatives or prepared via selective reduction and protection/deprotection steps of sugar molecules.
  • The triol provides three hydroxyl groups for esterification, enabling the formation of a triester with the dibrominated fatty acid.

Esterification to Form the Final Compound

  • Method: The esterification involves reacting the three hydroxyl groups of the triol with the carboxyl groups of 9,10-dibromooctadecanoic acid.
  • Activation of Acid: The fatty acid is often converted to a more reactive intermediate such as an acid chloride or activated ester (e.g., using oxalyl chloride or DCC - dicyclohexylcarbodiimide).
  • Reaction Conditions: The esterification is typically performed in anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis.
  • Catalysts: Acid catalysts (e.g., DMAP - 4-dimethylaminopyridine) or base catalysts may be used to enhance the reaction rate.
  • Temperature: Mild heating (room temperature to 50°C) is applied to drive the reaction to completion.
  • Purification: The product is purified by column chromatography or recrystallization to isolate the triester.
Step Reagents/Conditions Outcome Notes
Acid activation Oxalyl chloride or DCC, DMF catalyst Acid chloride or activated ester Facilitates ester bond formation
Esterification Triol, anhydrous solvent, DMAP catalyst, 25–50°C Triester formation Inert atmosphere to avoid hydrolysis
Purification Chromatography or recrystallization Pure triester Removal of unreacted acid and triol

Research Findings and Data Summary

Reaction Yields and Efficiency

  • Bromination of oleic acid to 9,10-dibromooctadecanoic acid typically yields 70–85% under optimized conditions.
  • Esterification yields vary between 60–80%, depending on the purity of starting materials and reaction conditions.
  • Side reactions such as over-bromination or incomplete esterification can reduce yield and require careful monitoring.

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of bromine-substituted carbons and ester linkages.
  • Mass Spectrometry: Confirms molecular weight (~1495 g/mol) and fragmentation patterns consistent with triester structure.
  • IR Spectroscopy: Shows characteristic ester carbonyl peaks (~1735 cm⁻¹) and hydroxyl group absorptions.
  • Chromatography: Used for purity assessment and separation of by-products.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Yield Range Notes
Bromination of fatty acid Br2, CCl4 0–5°C, inert atmosphere 70–85% Controlled addition critical
Triol synthesis Carbohydrate derivatives Multi-step synthesis Variable Requires selective protection
Esterification Acid chloride, triol, DMAP Anhydrous solvent, 25–50°C 60–80% Inert atmosphere, catalyst needed
Purification Chromatography, recrystallization Ambient to mild heating - Essential for product purity

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, given its brominated pyran core and ester linkages?

Answer:
Synthesis should prioritize regioselective bromination of the octadecanoic acid backbone, followed by coupling with the pyran-derived triol moiety. Key steps:

Bromination: Use N-bromosuccinimide (NBS) in CCl₄ under UV light to achieve 9,10-dibromination of octadecanoic acid. Monitor reaction progress via TLC (Rf ~0.3 in hexane/EtOAc 8:2) to avoid over-bromination .

Pyran Triol Activation: Protect the hydroxyl groups of the pyran triol (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during esterification. Deprotection with tetrabutylammonium fluoride (TBAF) post-coupling ensures high yields .

Esterification: Employ Steglich esterification (DCC/DMAP) for coupling the brominated acid with the activated pyran triol. Optimize stoichiometry (3:1 molar ratio of acid to triol) to ensure complete esterification .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
A multi-technique approach is required:

  • ¹H/¹³C NMR: Identify bromine-induced deshielding in the 9,10 positions (δ ~4.0–4.5 ppm for CH₂Br protons; δ ~35–40 ppm for quaternary carbons adjacent to Br). The pyran triol’s hydroxyls (δ ~1.5–2.5 ppm) and ester carbonyls (δ ~170–175 ppm) are diagnostic .
  • Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+H]⁺ ~850–900 Da) and bromine isotopic patterns (1:2:1 ratio for two Br atoms) .
  • IR Spectroscopy: Validate ester C=O stretches (~1740 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .

Advanced: How can stereochemical ambiguities in the pyran triol moiety be resolved during structural elucidation?

Answer:
The pyran triol’s stereochemistry impacts biological activity and solubility. Methods include:

  • NOESY NMR: Correlate spatial proximity of protons in the pyran ring to determine axial/equatorial configurations. For example, cross-peaks between the hydroxymethyl (δ ~3.8 ppm) and adjacent methylene groups confirm stereochemistry .
  • X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry. Co-crystallize with thiourea derivatives to enhance crystal lattice stability .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to validate stereoisomer assignments .

Advanced: How should researchers address discrepancies in thermal stability data reported for similar brominated esters?

Answer:
Contradictions in thermal degradation temperatures (e.g., 150–200°C) may arise from impurities or differing analytical conditions. Mitigation strategies:

  • DSC/TGA: Perform differential scanning calorimetry (heating rate 10°C/min under N₂) to measure decomposition onset. Compare with literature using identical protocols .
  • Purification: Use preparative HPLC (C18 column, MeCN/H₂O gradient) to isolate >99% pure samples, as impurities like residual DMF can lower observed stability .
  • Kinetic Studies: Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for degradation, ensuring reproducibility across labs .

Advanced: What methodologies are suitable for analyzing this compound’s reactivity in nucleophilic substitution reactions?

Answer:
The 9,10-dibromo motif is prone to nucleophilic attack. Key approaches:

  • Kinetic Monitoring: Use UV-Vis spectroscopy to track bromide release (λmax ~265 nm) during reactions with amines or thiols. Pseudo-first-order kinetics reveal rate constants (k ~10⁻³ s⁻¹) .
  • DFT Calculations: Model transition states (e.g., SN2 pathways) to predict regioselectivity. Electron-withdrawing ester groups increase electrophilicity at C9 vs. C10 .
  • Competitive Experiments: React with equimolar nucleophiles (e.g., NaN₃ vs. NaSH) and quantify products via LC-MS to assess preference for C9 or C10 substitution .

Basic: How can researchers ensure reproducibility in biological assays involving this compound?

Answer:

  • Solubility Optimization: Use DMSO stock solutions (<0.1% v/v in aqueous buffers) to prevent aggregation. Confirm solubility via dynamic light scattering (DLS) .
  • Stability Profiling: Pre-screen compound integrity under assay conditions (e.g., pH 7.4, 37°C) using LC-MS over 24 hours. Degradation >5% necessitates fresh preparation .
  • Positive Controls: Compare with structurally validated analogs (e.g., non-brominated esters) to isolate bromine-specific effects .

Advanced: What strategies resolve contradictions in reported bioactivity data across cell lines?

Answer:
Discrepancies may stem from cell-specific metabolism or impurity profiles. Solutions:

  • Metabolite Profiling: Use LC-HRMS to identify metabolites (e.g., debrominated products) that vary across cell lines. Correlate with activity via partial least squares (PLS) regression .
  • CRISPR Knockout Models: Ablate enzymes (e.g., esterases) in resistant cell lines to test if metabolism underlies activity differences .
  • Batch Consistency: Require suppliers to provide NMR and HRMS data for each batch, ensuring chemical uniformity .

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